2,2,2-Trichloro-n-[4-(methylsulfamoyl)phenyl]acetamide
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Overview
Description
Preparation Methods
The synthesis of 2,2,2-Trichloro-n-[4-(methylsulfamoyl)phenyl]acetamide typically involves the reaction of 4-(methylsulfamoyl)aniline with trichloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,2,2-Trichloro-n-[4-(methylsulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2,2-Trichloro-n-[4-(methylsulfamoyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-n-[4-(methylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The trichloromethyl group may also play a role in its biological activity by interacting with cellular components .
Comparison with Similar Compounds
2,2,2-Trichloro-n-[4-(methylsulfamoyl)phenyl]acetamide can be compared with similar compounds such as:
2,2,2-Trichloroacetamide: Similar in structure but lacks the sulfonamide group.
N-(4-Methylsulfamoylphenyl)acetamide: Similar but lacks the trichloromethyl group.
2,2,2-Trichloro-N-(4-methylphenyl)acetamide: Similar but lacks the sulfonamide group.
The uniqueness of this compound lies in its combination of the trichloromethyl and sulfonamide groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
22795-62-6 |
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Molecular Formula |
C9H9Cl3N2O3S |
Molecular Weight |
331.6 g/mol |
IUPAC Name |
2,2,2-trichloro-N-[4-(methylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C9H9Cl3N2O3S/c1-13-18(16,17)7-4-2-6(3-5-7)14-8(15)9(10,11)12/h2-5,13H,1H3,(H,14,15) |
InChI Key |
YSCZJZJWTJDAFS-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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